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Compound of Interest

Compound Name:
5-Bromo-2-

methoxybenzenesulfonamide

Cat. No.: B1277058 Get Quote

5-Bromo-2-methoxybenzenesulfonamide: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological significance of 5-Bromo-2-methoxybenzenesulfonamide. The

information is intended to support research and development efforts in medicinal chemistry and

related fields.

Core Chemical Properties
5-Bromo-2-methoxybenzenesulfonamide is a halogenated aromatic sulfonamide. Its core

structure consists of a benzene ring substituted with a bromine atom, a methoxy group, and a

sulfonamide group.
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Property Value Source

CAS Number 23095-14-9 N/A

Molecular Formula C₇H₈BrNO₃S N/A

Molecular Weight 266.11 g/mol N/A

Physical Form Solid

Melting Point

Data not available. A related

compound, 5-Bromo-n-tert-

butyl-2-

methoxybenzenesulfonamide,

has a melting point of 208-212

°C.[1]

N/A

Boiling Point Data not available. N/A

Solubility

Data not available. Expected

to be soluble in polar organic

solvents.

N/A

Synthesis and Characterization
The synthesis of 5-Bromo-2-methoxybenzenesulfonamide can be achieved through

standard organic chemistry methodologies. While a specific protocol for this exact compound is

not readily available in the cited literature, a general synthetic approach can be inferred from

the synthesis of related sulfonamides.

General Synthesis Protocol
A common method for the synthesis of arylsulfonamides involves the reaction of a substituted

aniline with a corresponding sulfonyl chloride in the presence of a base. Alternatively,

bromination of a precursor molecule can be employed.

Example Synthetic Route:

Starting Materials: 2-Methoxyaniline and 5-Bromobenzenesulfonyl chloride.
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Reaction: The reaction is typically carried out in an inert solvent such as dichloromethane or

pyridine. Pyridine can also serve as the base to neutralize the HCl byproduct.

Workup: The reaction mixture is usually quenched with water, and the product is extracted

with an organic solvent. The organic layer is then washed, dried, and the solvent is

evaporated.

Purification: The crude product can be purified by recrystallization or column

chromatography.

Below is a logical workflow for a potential synthesis and characterization process.
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A potential workflow for the synthesis and characterization of 5-Bromo-2-
methoxybenzenesulfonamide.

Spectroscopic Characterization
The structure of 5-Bromo-2-methoxybenzenesulfonamide would be confirmed using

standard spectroscopic techniques.
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Technique Expected Observations

¹H NMR

Signals corresponding to the aromatic protons,

the methoxy group protons, and the sulfonamide

NH₂ protons. The splitting patterns of the

aromatic protons would confirm the substitution

pattern.

¹³C NMR

Resonances for the seven carbon atoms in the

molecule, including the methoxy carbon and the

six aromatic carbons.

FT-IR

Characteristic absorption bands for the N-H

stretching of the sulfonamide group (around

3300-3400 cm⁻¹), S=O stretching (around 1350

and 1160 cm⁻¹), and C-O stretching of the

methoxy group.

Mass Spectrometry

The molecular ion peak corresponding to the

molecular weight of the compound (266.11

g/mol ) and characteristic isotopic patterns due

to the presence of bromine.

Potential Biological Activity and Signaling Pathways
While direct biological studies on 5-Bromo-2-methoxybenzenesulfonamide are limited in the

public domain, extensive research on structurally similar bromo- and methoxy-substituted

benzenesulfonamides has revealed significant potential in the field of oncology.[2][3][4][5]

Cytotoxicity and Anticancer Potential
Numerous studies have demonstrated that benzenesulfonamide derivatives with bromo and

methoxy substitutions exhibit potent cytotoxic activity against various cancer cell lines.[2][3][4]

This suggests that 5-Bromo-2-methoxybenzenesulfonamide could be a valuable scaffold for

the development of novel anticancer agents.

Mechanism of Action: Tubulin Polymerization Inhibition
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The primary mechanism of action for many cytotoxic sulfonamides is the inhibition of tubulin

polymerization.[2][3][6] Tubulin is a critical protein that polymerizes to form microtubules, which

are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin

polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell

cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell

death).[2][3]

The diagram below illustrates the proposed signaling pathway for the anticancer activity of

tubulin polymerization inhibitors.
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(or related sulfonamide)
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Proposed mechanism of action for the anticancer activity of 5-Bromo-2-
methoxybenzenesulfonamide analogs.

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of related

sulfonamides can be found in the scientific literature. The following are generalized

methodologies based on these reports.

General Procedure for Synthesis of N-
Arylbenzenesulfonamides
To a solution of the appropriately substituted aniline (1 equivalent) in pyridine, the

corresponding benzenesulfonyl chloride (1.1 equivalents) is added portion-wise at 0 °C. The

reaction mixture is then stirred at room temperature for several hours. Upon completion, the

mixture is poured into ice-water and acidified with HCl. The resulting precipitate is filtered,

washed with water, and dried. The crude product is then purified by recrystallization from a

suitable solvent system (e.g., ethanol/water).

In Vitro Cytotoxicity Assay (MTT Assay)
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells

per well and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compound (e.g., 5-Bromo-2-methoxybenzenesulfonamide) and incubated for 48-72 hours.

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is

added to each well and incubated for 3-4 hours to allow the formation of formazan crystals

by viable cells.

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader. The percentage of cell viability is calculated relative to untreated control

cells.
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Tubulin Polymerization Assay
Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regeneration system,

and a fluorescent reporter that binds to polymerized tubulin is prepared in a 96-well plate.

Compound Addition: The test compound is added to the wells at various concentrations.

Initiation of Polymerization: The plate is warmed to 37 °C to initiate tubulin polymerization.

Fluorescence Monitoring: The fluorescence intensity is monitored over time using a

fluorescence plate reader. Inhibition of polymerization is observed as a decrease in the rate

and extent of the fluorescence signal compared to a vehicle control.

Conclusion
5-Bromo-2-methoxybenzenesulfonamide represents a promising chemical scaffold for the

development of novel therapeutic agents. Based on the significant anticancer activity of

structurally related compounds, further investigation into its synthesis, characterization, and

biological evaluation is warranted. Specifically, its potential as a tubulin polymerization inhibitor

makes it a compelling candidate for further research in oncology drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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